molecular formula C13H11NO B13990368 4-Amino-9h-fluoren-9-ol CAS No. 7144-68-5

4-Amino-9h-fluoren-9-ol

Cat. No.: B13990368
CAS No.: 7144-68-5
M. Wt: 197.23 g/mol
InChI Key: MNJKPEPRWKGXBO-UHFFFAOYSA-N
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Description

4-Amino-9H-fluoren-9-ol is a fluorene derivative featuring an amino group at position 4 and a hydroxyl group at position 8. Fluorene-based compounds are widely studied for their applications in pharmaceuticals, organic electronics, and as intermediates in synthetic chemistry. The amino group enhances nucleophilic reactivity, enabling participation in coupling reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

CAS No.

7144-68-5

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-amino-9H-fluoren-9-ol

InChI

InChI=1S/C13H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H,14H2

InChI Key

MNJKPEPRWKGXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-9h-fluoren-9-ol typically involves the functionalization of fluorene derivatives. One common method is the reduction of 4-nitro-9h-fluoren-9-one to 4-amino-9h-fluoren-9-one, followed by a reduction to this compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Mechanism of Action

The mechanism of action of 4-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Structural Features
This compound C₁₃H₁₁NO 197.23 -NH₂ (C4), -OH (C9) Not available Dual functionalization for reactivity
9,9-Dimethyl-9H-fluoren-4-ol C₁₅H₁₄O 210.27 -OH (C4), -CH₃ (C9) 55815-54-8 Steric hindrance from dimethyl groups
9-Methyl-9H-fluoren-9-ol C₁₄H₁₂O 196.24 -OH (C9), -CH₃ (C9) Not provided Planar fluorene backbone
4,4'-(9-Fluorenylidene)diphenol C₂₅H₁₈O₂ 350.41 Two -OH (phenolic) 3236-71-3 Bisphenol-like symmetry
9-(4-Fluorophenyl)-9H-fluoren-9-ol C₁₉H₁₃FO 288.31 -OH (C9), 4-fluorophenyl 2284-44-8 Electron-withdrawing fluorine substituent

Physicochemical Properties

  • Solubility: The amino and hydroxyl groups in this compound likely improve solubility in polar solvents (e.g., water, alcohols) compared to methylated analogs like 9,9-dimethyl-9H-fluoren-4-ol, which are more hydrophobic . The fluorophenyl derivative (9-(4-fluorophenyl)-9H-fluoren-9-ol) exhibits moderate solubility in organic solvents due to aromatic fluorine .
  • Thermal Stability: Methyl and dimethyl substitutions (e.g., 9-methyl-9H-fluoren-9-ol) enhance thermal stability by reducing oxidative degradation . Bisphenol analogs (e.g., 4,4'-(9-Fluorenylidene)diphenol) show high melting points, suitable for polymer applications .

Chemical Reactivity

  • Amino Group Reactivity: The -NH₂ group in this compound enables reactions such as acylation, sulfonation, and cross-coupling, similar to Fmoc-protected amino acids used in peptide synthesis . In contrast, nitro-substituted analogs (e.g., N-Fmoc-4-nitro-L-phenylalanine) undergo reduction to amines, highlighting divergent synthetic pathways .
  • Hydroxyl Group Reactivity: The -OH group at position 9 participates in hydrogen bonding and esterification. For example, 9-fluorenone-4-carboxamide derivatives are synthesized via hydroxyl activation .

Research Findings and Trends

  • Crystallography :

    • Fluorene derivatives with hydroxyl groups (e.g., 9H-fluoren-9-ol) form hydrogen-bonded networks, influencing crystal packing and material stability .
  • Synthetic Methodologies :

    • Advances in Fmoc chemistry (e.g., Fmoc-L-photo-methionine) demonstrate the versatility of fluorene-based protecting groups in peptide synthesis .
  • Environmental Impact: Methylated fluorenols exhibit lower biodegradability compared to polar derivatives, raising concerns about environmental persistence .

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